molecular formula C24H18N2O4 B2429488 1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 844821-88-1

1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2429488
CAS No.: 844821-88-1
M. Wt: 398.418
InChI Key: MBSJIQDTBVYCKJ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a chromeno-pyrrole core with methoxyphenyl and pyridinyl substituents. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Additionally, purification methods like chromatography and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives with altered chemical and biological properties .

Scientific Research Applications

1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-2-(pyridin-2-yl)pyrrole: Shares the pyrrole and methoxyphenyl groups but lacks the chromeno core.

    7-Methyl-2-(pyridin-2-yl)chromeno[2,3-c]pyrrole: Contains the chromeno-pyrrole core but lacks the methoxyphenyl group.

Uniqueness

1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(3-methoxyphenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-14-9-10-18-17(12-14)22(27)20-21(15-6-5-7-16(13-15)29-2)26(24(28)23(20)30-18)19-8-3-4-11-25-19/h3-13,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSJIQDTBVYCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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